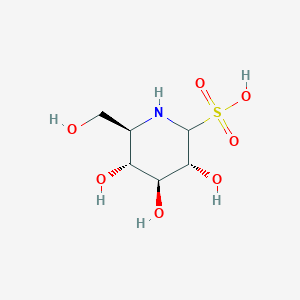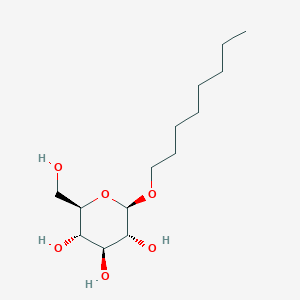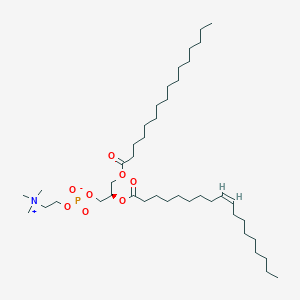
D-Ribono-1,4-lactone
描述
D-Ribono-1,4-lactone is a compound that plays a key role in the synthesis of various bioactive compounds . It is a natural compound present in the leaves of Listea japonica and is commercially available . It has a molecular weight of 148.11 .
Synthesis Analysis
D-Ribono-1,4-lactone is an essential building block in the synthesis of C-Nucleosides . It is used in the synthesis of enantiomerically pure 4-substituted riboses . It is also used for preparing saccharinic acids and lactones via Amadori rearrangement for use as synthons toward herbicidal esters and branched nucleosides .Molecular Structure Analysis
The molecular formula of D-Ribono-1,4-lactone is C5H8O5 . The structure of this compound is also available as a 2D Mol file .Chemical Reactions Analysis
D-Ribono-1,4-lactone is used in the synthesis of C-purine nucleosides analogues . A detailed 1D and 2D NMR structural study of the obtained compounds under different reaction conditions is presented .Physical And Chemical Properties Analysis
D-Ribono-1,4-lactone is a solid at 20 degrees Celsius . It is soluble in water .科学研究应用
Synthesis of C-Nucleosides
D-Ribono-1,4-lactone is an essential building block in the synthesis of C-Nucleosides . It has been used in the synthesis of antiviral drugs like Remdesivir, an adenine C-nucleoside analogue . The use of benzylidene as a ribonolactone protecting group has been investigated for the synthesis of C-purine nucleosides analogues .
Preparation of Bioactive Compounds
D-Ribono-1,4-lactone serves as a versatile chiral pool for the total synthesis of natural products such as malayamycin, varitriol, mannostatin, shikimic acid, herbarumins, neplanocins, and many others .
Synthesis of Sugar Fatty Acids
D-Ribono-1,4-lactone has been used in the regioselective acylation reaction to produce sugar fatty acids . These sugar fatty acid esters are biodegradable non-ionic surfactants with applications in the food, cosmetic, and pharmaceutical industries .
Synthesis of Chiral Acyclics, Cyclopentenones, and Oxabicyclic Systems
D-Ribono-1,4-lactone is an important building block for the synthesis of chiral acyclics, cyclopentenones, and oxabicyclic systems .
Studies on Nonlinear Optical Materials
D-Ribono-1,4-lactone has been employed in studies on nonlinear optical materials .
Synthesis of Enantiomerically Pure Ribose Derivatives
D-Ribono-1,4-lactone has applications ranging from the synthesis of enantiomerically pure ribose derivatives .
Preparation of Saccharinic Acids and Lactones
It is also used in the preparation of saccharinic acids and lactones .
Synthesis of Herbicidal Esters and Branched Nucleosides
D-Ribono-1,4-lactone is used in the synthesis of herbicidal esters and branched nucleosides .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-BXXZVTAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347750 | |
| Record name | D-Ribono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ribonolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
D-Ribono-1,4-lactone | |
CAS RN |
5336-08-3, 3327-63-7 | |
| Record name | (+)-Ribonolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5336-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribono-1,4-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3327-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ribonolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ribonolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Ribono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-ribono-1,4-lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.869 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIBONOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64E63NC231 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ribonolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
83 - 85 °C | |
| Record name | Ribonolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of D-ribono-1,4-lactone?
A: D-Ribono-1,4-lactone has a molecular formula of C5H8O5 and a molecular weight of 152.11 g/mol. [] [https://www.semanticscholar.org/paper/89741474aebd25ca57c10eb52398f89c6d5fbb5b]
Q2: What are the key spectroscopic characteristics of D-ribono-1,4-lactone?
A: D-Ribono-1,4-lactone can be characterized using various spectroscopic techniques like NMR and IR. Researchers have used 1H NMR and IR to confirm its structure and that of its derivatives. [] [https://www.semanticscholar.org/paper/bfa6d894c7916f8289c7657a9a01098a9ff62563]
Q3: How can D-ribono-1,4-lactone be used as a chiral building block in organic synthesis?
A: D-Ribono-1,4-lactone serves as a valuable starting material for synthesizing various chiral compounds. It can be transformed into L-ribono and D/L-lyxonolactone derivatives through dihydroxylation, iodolactonization, and epoxidation reactions. [] [https://www.semanticscholar.org/paper/da569bbae514f3a427cd5a743d7de07b705d66ff] These lactones are essential intermediates in the synthesis of numerous chiral molecules.
Q4: Can D-ribono-1,4-lactone be used to synthesize amino acids?
A: Yes, D-ribono-1,4-lactone provides a platform for synthesizing polyfunctionalized amino acids. A key step involves the nucleophilic displacement of O-trifluoromethanesulfonyl esters adjacent to the lactone carbonyl by azide ions. This approach has been exemplified by the synthesis of (2R,3S,4R)-3,4-dihydroxyproline from D-ribono-1,4-lactone. [] [https://www.semanticscholar.org/paper/2b2f5fdf46a51ff3f96f72861805f873bd4e7f4c]
Q5: How can D-ribono-1,4-lactone be utilized in the synthesis of C-nucleosides?
A: D-Ribono-1,4-lactone is a key building block in the synthesis of C-nucleosides, particularly C-purine nucleoside analogs. [] [https://www.semanticscholar.org/paper/715d32ac6843f09e907f8a64dac8138723f464d8] It can be protected with benzylidene groups and further reacted to build the nucleoside structure.
Q6: Can you elaborate on the use of protecting groups in D-ribono-1,4-lactone chemistry?
A: Protecting groups are crucial for regioselective transformations of D-ribono-1,4-lactone. For instance, the synthesis of 5-O-p-tosyl-2,3-O-isopropylidene-D-ribono-1,4-lactone utilizes isopropylidene as a protecting group during oxidation and esterification steps. [] [https://www.semanticscholar.org/paper/bfa6d894c7916f8289c7657a9a01098a9ff62563]
Q7: Does D-ribono-1,4-lactone exhibit catalytic activity?
A: While D-ribono-1,4-lactone itself is not typically used as a catalyst, it plays a crucial role in reactions involving enzymes. For example, its derivative, 2,3,5-tri-O-acetyl-D-ribonolactone, undergoes regioselective alcoholysis of the acetyl group catalyzed by Candida antarctica lipase B. This reaction selectively produces 2,3-di-O-acetyl-D-ribonolactone. [] [https://www.semanticscholar.org/paper/89741474aebd25ca57c10eb52398f89c6d5fbb5b]
Q8: Are there any specific applications where the stability of D-ribono-1,4-lactone is advantageous?
A8: The stability of D-ribono-1,4-lactone makes it suitable for use as a starting material in multi-step syntheses, where it can withstand various reaction conditions without significant degradation.
Q9: Has D-ribono-1,4-lactone been identified in biological systems?
A: Yes, D-ribono-1,4-lactone has been found as a product of DNA damage. For example, it's identified in the site of benzophenone photosensitized release of guanine in 2′-deoxyguanosine and thymidylyl-(3′-5′)-2′-deoxyguanosine. [] [https://www.semanticscholar.org/paper/b7e8a4cbc82f0ca3d9aa186f2f15c5289e13fa29] It also forms during the gamma-radiation of 2'-deoxycytidine. [] [https://www.semanticscholar.org/paper/fcef94fe7ba3fd9b023ad5d996846841a299e4f3]
Q10: Does D-ribono-1,4-lactone itself possess any reported biological activity?
A10: While D-ribono-1,4-lactone is a natural metabolite, its direct biological activity has not been extensively studied. Research primarily focuses on its use as a chiral building block for synthesizing biologically active compounds.
Q11: Are there any studies investigating the potential therapeutic applications of D-ribono-1,4-lactone derivatives?
A: Yes, derivatives of D-ribono-1,4-lactone have shown potential in medicinal chemistry. For instance, optically active 2-acetamidopiperidine derivatives, synthesized from D-ribono-1,4-lactone, exhibit inhibitory activity against glycosidases. [] [https://www.semanticscholar.org/paper/a90c9ae857e4f4d6f23d190edfec5769b964d869]
Q12: What are the environmental impacts and degradation pathways of D-ribono-1,4-lactone?
A12: The environmental fate and impact of D-ribono-1,4-lactone are not well-documented in the provided research papers. Further studies are needed to understand its persistence, bioaccumulation potential, and effects on ecosystems.
Q13: Are there established methods for the analytical detection and quantification of D-ribono-1,4-lactone?
A: Analytical techniques like high-performance liquid chromatography (HPLC) can be used to isolate and identify D-ribono-1,4-lactone. [] [https://www.semanticscholar.org/paper/b7e8a4cbc82f0ca3d9aa186f2f15c5289e13fa29]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13804.png)






